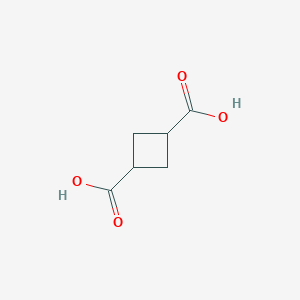
シクロブタン-1,3-ジカルボン酸
説明
Cis-Cyclobutane-1,3-dicarboxylic acid (CBDC) is a cyclic dicarboxylic acid that has been studied extensively in the scientific community due to its potential applications in a variety of fields. CBDC is a synthetic compound that has been used in the synthesis of various compounds, including drugs and polymers, and has been studied for its potential biological activity. In
科学的研究の応用
重水素標識化合物の合成
シクロブタン-1,3-ジカルボン酸は、医薬品研究開発に不可欠な重水素標識化合物の合成に使用されます。 この化合物の重水素標識誘導体の合成をスケールアップするために、連続光フロー化学法が用いられています 。このプロセスは、薬物の同位体標識バージョンを作成するために重要であり、詳細な薬物動態および代謝研究を可能にします。
金属有機構造体 (MOFs)
この化合物は、さまざまなランタニド金属有機構造体(LnMOFs)の調製におけるリガンドとして役立ちます。 これらの構造体は、その独特の構造特性により、ガス貯蔵、分離、触媒において潜在的な用途を持っています 。シクロブタン-1,3-ジカルボン酸は、金属と安定な錯体を形成する能力があり、これらの先進材料の創製に役立っています。
バイオポリエステルの再生可能ビルディングブロック
シクロブタン-1,3-ジカルボン酸は、完全にバイオベースのポリエステルの生産のための再生可能ビルディングブロックとして検討されています 。この研究は、石油由来のプラスチックに代わる持続可能な材料を開発し、環境への影響と化石燃料への依存を軽減するという広範な取り組みの一部です。
ポリマー材料合成
この化合物は、その大きな可能性により、ポリマー材料の半剛性成分として材料合成に導入されています 。日光と熱に対する安定性により、耐久性と劣化に対する耐性が要求される材料に最適な候補となっています。
材料合成における化学的安定性
シクロブタン-1,3-ジカルボン酸の化学的安定性は、材料合成において貴重な特性です。 それは酸や塩基処理に耐えることができ、そのカルボン酸基は他の分子と容易に反応して新しい材料を形成します 。反応性と安定性のこのバランスは、長期間の耐久性を持つ材料を開発するために不可欠です。
光環化生成物の合成
シクロブタン-1,3-ジカルボン酸は、光環化反応で使用され、環状化合物を生成します。 これらの反応は、天然物や医薬品に多く見られる複雑な分子構造を構築するために重要です .
将来の方向性
作用機序
Target of Action
It has been used as a building block in materials synthesis due to its great potential .
Mode of Action
CBDA interacts with its targets primarily through its two carboxylic acid groups . These groups can easily connect with other molecules to form new materials . The cyclobutane ring in CBDA shows good chemical stability, being able to withstand acid and base treatments .
Biochemical Pathways
Cbda has been introduced into material synthesis, where it has shown potential for forming polymers . This CBDA can then be condensed with diols such as ethylene glycol, 1,3-propanediol, 1,4-butanediol, 1,5-pentanediol, and 1,6-hexanediol to obtain a series of cyclobutane-containing polymers .
Pharmacokinetics
Its stability under sunlight and heat suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of CBDA’s action are largely dependent on its application. In material synthesis, for example, CBDA-based polymers have shown comparable stability to PET (Polyethylene Terephthalate), a common plastic material .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBDA. For instance, CBDA shows outstanding stability both in sunlight and upon heating . This suggests that it can maintain its structure and function in a variety of environmental conditions.
特性
IUPAC Name |
cyclobutane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-4(2-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHYNUWZLKTEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178702 | |
| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2398-16-5 | |
| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1s,3s)-cyclobutane-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of cyclobutane-1,3-dicarboxylic acid (CBDA) derivatives in material science?
A: CBDA derivatives show promise as building blocks for degradable polymeric materials. Specifically, researchers have synthesized caffeic acid-derived CBDAs that exhibit photodegradability at specific wavelengths. [] This property makes them attractive for creating "green" polymers with controlled degradation properties.
Q2: Can cyclobutane-1,3-dicarboxylic acid be synthesized from renewable sources?
A: Yes, researchers have successfully synthesized a novel CBDA derivative, (1α,2α,3β,4β)-2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid (CBDA-5), starting from furfural, a biomass-derived platform chemical. [] This synthesis pathway offers a renewable alternative to traditional petroleum-based routes.
Q3: Are there examples of cyclobutane-1,3-dicarboxylic acid derivatives being used as pharmaceutical precursors?
A: Yes, a caffeic acid-derived CBDA synthesized through a visible light-driven, solvent-free cycloaddition serves as a precursor to the natural product Shimobashiric acid C. [] This synthetic route opens up possibilities for the total synthesis and further investigation of Shimobashiric acid C and its potential biological activities.
Q4: What analytical techniques are commonly employed to study cyclobutane-1,3-dicarboxylic acid and its derivatives?
A4: Researchers utilize a range of analytical techniques to characterize CBDA and its derivatives. These include:
- High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This technique was used to determine the pharmacokinetic profile of 1,3-bis(4-((p-butoxycarbonyl)amino)benzamido)-2,4-bis(m-methoxy-p-(thiophene-2-methanoyl)phenyl)cyclobutane-1,3-dicarboxylic acid (Boc5), a novel glucose-like peptide-1 receptor (GLP-1R) agonist, in rats. []
- X-ray crystallography: This technique is essential for determining the solid-state structures of CBDA derivatives and understanding their packing arrangements, which is crucial for studying their solid-state reactivity and photochemical behavior. [, ]
Q5: Can cyclobutane-1,3-dicarboxylic acid be synthesized through electrochemical methods?
A: Yes, electrolytic oxidation offers a viable route for synthesizing specific CBDA derivatives. Researchers have demonstrated the electrochemical synthesis of 2,4-Dicarbomethoxybicyclobutane from the corresponding cyclobutane-1,3-dicarboxylic acid precursor. [] This highlights the potential of electrochemistry for accessing unique CBDA derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



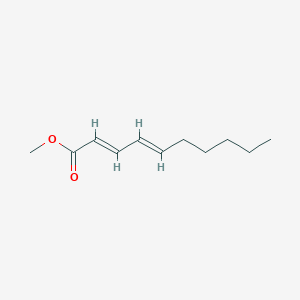

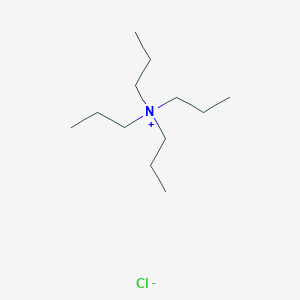
![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)
![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)
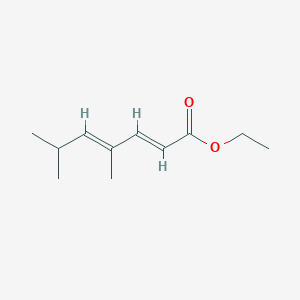
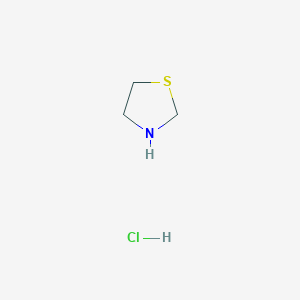

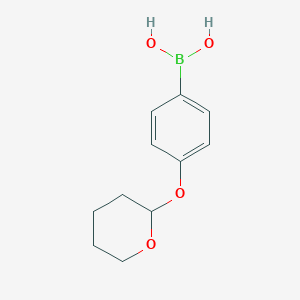
![Thiazolo[5,4-c]pyridine](/img/structure/B153566.png)
![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)
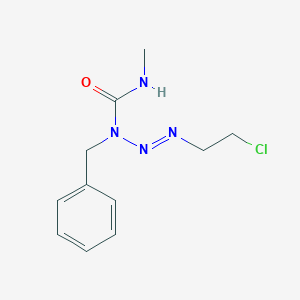
![Thieno[2,3-b]pyridine](/img/structure/B153569.png)
![Thieno[2,3-d]pyrimidine](/img/structure/B153573.png)